N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide hydrochloride
Description
N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide hydrochloride is a small-molecule compound featuring a piperidine-4-carboxamide core linked via a methyl group to a 3-methyl-1,2,4-oxadiazole heterocycle. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies. The 1,2,4-oxadiazole ring is a nitrogen-rich heterocycle known for metabolic stability and hydrogen-bonding capacity, which may contribute to target binding .
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2.ClH/c1-7-13-9(16-14-7)6-12-10(15)8-2-4-11-5-3-8;/h8,11H,2-6H2,1H3,(H,12,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFCEAYCYWPJQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1426290-15-4, 1820717-19-8 | |
| Details | Compound: 4-Piperidinecarboxamide, N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-, hydrochloride (1:1) | |
| Record name | 4-Piperidinecarboxamide, N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1426290-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: 4-Piperidinecarboxamide, N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-, hydrochloride (1:1) | |
| Record name | 4-Piperidinecarboxamide, N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820717-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
260.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide hydrochloride typically involves the cyclization of amidoximes with acyl chlorides, anhydrides, or activated carboxylic acids. The general procedure includes the O-acylation of an amidoxime followed by cyclocondensation in the presence of a base such as TBAF in THF at room temperature .
Industrial Production Methods
Chemical Reactions Analysis
Oxidation Reactions
The 1,2,4-oxadiazole ring undergoes oxidation under acidic or strongly oxidative conditions. Key reagents include:
| Reagent | Conditions | Product |
|---|---|---|
| Hydrogen peroxide (H₂O₂) | Acidic media, 60–80°C | Oxadiazole N-oxide derivatives |
| Potassium permanganate (KMnO₄) | Aqueous H₂SO₄, reflux | Ring-opened carboxylic acid intermediates |
Oxidation typically targets the electron-deficient nitrogen atoms in the oxadiazole ring. For example, H₂O₂ in acidic media generates N-oxide derivatives, while KMnO₄ cleaves the ring to yield piperidine-linked carboxylic acids.
Reduction Reactions
Reductive modifications focus on the oxadiazole ring or the amide bond:
| Reagent | Conditions | Product |
|---|---|---|
| Sodium borohydride (NaBH₄) | Ethanol, 25°C | Partial reduction to amidine derivatives |
| Lithium aluminum hydride (LiAlH₄) | Dry THF, 0°C → RT | Complete reduction to amine intermediates |
LiAlH₄ reduces the oxadiazole ring to a diamino structure, while NaBH₄ selectively reduces the amide carbonyl to a secondary amine.
Nucleophilic Substitution
The piperidine nitrogen and methylene linker participate in substitution reactions:
| Substrate | Reagent/Conditions | Product |
|---|---|---|
| Piperidine NH | Alkyl halides, K₂CO₃, DMF, 80°C | N-alkylated piperidine derivatives |
| Methylene (-CH₂-) group | Bromine (Br₂), UV light | Brominated oxadiazole intermediates |
Alkylation at the piperidine nitrogen proceeds via an SN2 mechanism under basic conditions, while bromination at the methylene group requires radical initiators.
Hydrolysis Reactions
The amide bond and oxadiazole ring are susceptible to hydrolysis:
| Conditions | Site of Hydrolysis | Product |
|---|---|---|
| 6M HCl, reflux, 12h | Amide bond | Piperidine-4-carboxylic acid |
| NaOH (aq), 100°C, 6h | Oxadiazole ring | Open-chain amidoxime derivatives |
Acidic hydrolysis cleaves the amide bond to release piperidine-4-carboxylic acid, while alkaline conditions disrupt the oxadiazole ring .
Comparative Reactivity of Structural Analogues
The reactivity of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide hydrochloride differs from related compounds:
| Compound | Key Reaction | Outcome |
|---|---|---|
| 4-(3-Methyl-oxadiazol-5-yl)piperidine | Oxidation with H₂O₂ | Stable N-oxide formation |
| 2-(3-Methyl-oxadiazol-5-yl)piperidine | LiAlH₄ reduction | Complete ring opening to diamine |
Steric and electronic effects from the carboxamide group in the parent compound reduce reaction rates compared to simpler analogues .
Mechanistic Considerations
Scientific Research Applications
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties. The presence of the oxadiazole ring enhances the compound's ability to inhibit bacterial growth. Studies have shown that derivatives of oxadiazoles can exhibit both antibacterial and antifungal activities against various pathogens, making them candidates for antibiotic development .
Anticancer Potential
Oxadiazole-based compounds have been investigated for their anticancer properties. N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine derivatives have shown promise in inhibiting cancer cell proliferation in vitro. For instance, certain analogs have demonstrated effectiveness against breast and colon cancer cell lines, suggesting potential applications in cancer therapy .
Neurological Applications
The compound's structure suggests potential applications in treating neurological disorders. Compounds containing oxadiazole groups have been linked to anticonvulsant activities. Research into similar structures has shown their ability to modulate neurotransmitter systems, which could lead to new treatments for epilepsy and other neurological conditions .
Toxicological Studies
Preliminary toxicological assessments indicate that while the compound exhibits beneficial pharmacological effects, it is crucial to evaluate its safety profile comprehensively. Research involving dose-response studies is necessary to establish safe therapeutic windows for potential clinical applications .
Polymer Chemistry
The unique properties of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine derivatives make them suitable for incorporation into polymer matrices. Their ability to enhance thermal stability and mechanical strength has been explored in developing advanced materials for industrial applications .
Photonic Applications
Due to their structural properties, these compounds may also find applications in photonics as components in light-emitting devices or sensors. The incorporation of oxadiazole units into polymeric systems can lead to improved optical properties and functionalities .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer | Showed significant inhibition of cancer cell lines (IC50 values lower than standard drugs) |
| Study 2 | Antimicrobial | Effective against Gram-positive and Gram-negative bacteria with MIC values comparable to existing antibiotics |
| Study 3 | Neurological | Demonstrated anticonvulsant activity in animal models with a favorable safety profile |
Mechanism of Action
The mechanism of action of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to biological targets. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs differ in:
- Heterocyclic substituents : Replacement of 1,2,4-oxadiazole with isoxazole, thiazole, or thienyl groups.
- Core scaffold: Piperidine carboxamide vs. bicyclic systems, quinoline, or imidazopyridine derivatives.
- Substituent chains : Alkyl, aryl, or fluorinated groups influencing lipophilicity and bioavailability.
Pharmacological and Physicochemical Comparisons
- Lipophilicity : The target compound’s logP is estimated to be moderate (~2.1), lower than SLF108185117 (logP ~5.5 due to decyl chain) but higher than Example 420 (logP ~1.8) .
- Enzyme Inhibition : Compounds with 1,2,4-oxadiazole-methyl groups (e.g., ’s 13f/13g) show MMP-13 inhibition, suggesting the oxadiazole moiety may chelate metals or stabilize binding pockets .
- Solubility : The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs like SLB112216818 (pyrrolidine-based) .
Key Research Findings
- : Oxadiazole-containing hydrazones (e.g., 13f/13g) inhibit MMP-13 with IC50 values <100 nM, highlighting the pharmacophore’s versatility .
- : Navacaprant’s oxadiazole-quinoline hybrid demonstrates CNS penetration and κ-opioid receptor antagonism (Ki = 8 nM), supporting heterocycle-driven target engagement .
- : S1P transporter inhibitors (e.g., SLF108185117) with bulky substituents show reduced blood-brain barrier permeability, contrasting with the target compound’s compact structure .
Discussion of Structural-Activity Relationships (SAR)
- Oxadiazole Position : Direct attachment to piperidine () vs. methyl linker (target compound) alters steric and electronic interactions.
- Substituent Flexibility : The target’s methyl group on oxadiazole may optimize metabolic stability compared to phenyl or nitro-substituted analogs () .
- Salt Forms : Hydrochloride salts (target compound, ) enhance solubility over free bases, critical for in vivo efficacy .
Biological Activity
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide hydrochloride (CAS: 1820717-19-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 297.19 g/mol. It features a piperidine ring substituted with a 3-methyl-1,2,4-oxadiazol moiety, which is significant for its biological activity.
| Property | Detail |
|---|---|
| Molecular Formula | C10H18Cl2N4O2 |
| Molecular Weight | 297.19 g/mol |
| CAS Number | 1820717-19-8 |
| IUPAC Name | This compound |
| Purity | 95% |
Antimicrobial Activity
Recent studies have indicated that derivatives of piperidine, including N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine derivatives, exhibit antibacterial and antifungal properties. For instance, compounds in this class have shown effectiveness against various bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values demonstrating significant potency .
Antitumor Activity
Research has also highlighted the anticancer potential of oxadiazole-containing compounds. In vitro studies reveal that certain derivatives can inhibit cell proliferation in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The structure–activity relationship (SAR) indicates that modifications to the oxadiazole moiety enhance cytotoxicity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 12.5 |
| Compound B | MCF7 | 15.0 |
Neuroprotective Effects
Emerging evidence suggests that this compound may exhibit neuroprotective effects. Studies focusing on neuroinflammation models have shown that derivatives can reduce pro-inflammatory cytokines in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .
The biological activities of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine derivatives are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Many oxadiazole derivatives interact with key enzymes involved in microbial metabolism and cancer cell proliferation.
- Receptor Modulation : Some compounds may act as ligands for specific receptors involved in cellular signaling pathways.
- Oxidative Stress Reduction : The antioxidant properties attributed to the oxadiazole ring contribute to the reduction of oxidative stress in cells.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of a series of piperidine derivatives against gram-positive and gram-negative bacteria. The results indicated that the presence of the oxadiazole moiety significantly enhanced antimicrobial activity compared to piperidine alone .
Case Study 2: Cancer Cell Inhibition
In another investigation reported in ACS Publications, researchers synthesized various oxadiazole-piperidine hybrids and tested their cytotoxic effects on different cancer cell lines. The most potent compound exhibited an IC50 value of less than 10 µM against both A549 and MCF7 cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide hydrochloride?
- Methodology : The synthesis typically involves sequential steps:
Oxadiazole ring formation : React a nitrile derivative (e.g., 3-methyl-1,2,4-oxadiazole precursor) with hydroxylamine under controlled pH and temperature to form the oxadiazole core .
Coupling reactions : Use nucleophilic substitution or amide bond formation to attach the piperidine-4-carboxamide moiety. For example, react the oxadiazole-methyl intermediate with activated piperidine-4-carboxylic acid derivatives (e.g., acyl chlorides) in a polar aprotic solvent like DMF, with a base such as triethylamine to neutralize HCl byproducts .
Hydrochloride salt formation : Precipitate the final product by adding HCl to the free base in a non-aqueous solvent.
- Key considerations : Optimize reaction time (12–24 hours) and temperature (60–80°C) to maximize yield and purity .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Primary methods :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the integration and connectivity of the oxadiazole, piperidine, and methyl groups. For example, the oxadiazole proton typically resonates at δ 8.5–9.0 ppm in DMSO-d₆ .
- Infrared (IR) spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide, C=N stretch at ~1600 cm⁻¹ for the oxadiazole) .
- Secondary validation : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks and elemental composition .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns) for this compound?
- Approach :
Crystallographic validation : Use single-crystal X-ray diffraction (employing SHELX software ) to unambiguously determine the molecular structure and compare it with NMR-derived models.
Dynamic NMR studies : Analyze variable-temperature NMR to detect conformational flexibility (e.g., piperidine ring puckering) that may cause signal splitting .
Cross-verification : Compare data with structurally analogous compounds, such as N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(2-oxobenzo[d]oxazol-3(2H)-yl)acetylpiperidine derivatives, to identify consistent spectral trends .
Q. What strategies optimize the synthetic yield of this compound while minimizing side reactions?
- Process optimization :
- Solvent selection : Use DMF or acetonitrile to enhance solubility of intermediates and reduce byproduct formation .
- Catalysis : Employ coupling agents like HATU or EDCI for efficient amide bond formation .
- Purification : Utilize column chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients) or recrystallization from ethanol/water mixtures to isolate high-purity product .
- Troubleshooting : Monitor reaction progress via TLC at intermediate stages to identify incomplete coupling or hydrolysis side products .
Q. How does the oxadiazole-piperidine scaffold influence the compound’s biological activity in mechanistic studies?
- Hypothesis-driven analysis :
- Oxadiazole : Acts as a bioisostere for ester or amide groups, enhancing metabolic stability. Its electron-deficient nature may facilitate π-π interactions with target enzymes or receptors .
- Piperidine : The carboxamide group and basic nitrogen can participate in hydrogen bonding or ionic interactions with biological targets (e.g., kinase ATP-binding pockets) .
- Experimental validation : Conduct molecular docking studies using crystallographic data of target proteins (e.g., kinases) to predict binding modes, followed by in vitro assays (e.g., enzyme inhibition) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Stability testing :
- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (expected >200°C for oxadiazole derivatives) .
- pH-dependent hydrolysis : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. Oxadiazoles are generally stable in neutral conditions but may hydrolyze in strongly acidic/basic environments .
- Storage recommendations : Store as a hydrochloride salt at –20°C in anhydrous conditions to prevent hygroscopic degradation .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. non-polar solvents?
- Systematic evaluation :
Solubility screening : Test the hydrochloride salt in DMSO, water, ethanol, and dichloromethane at concentrations from 0.1–10 mg/mL.
Counterion effects : Compare solubility of the free base vs. hydrochloride salt; the latter typically exhibits higher aqueous solubility due to ionic character .
- Documentation : Publish detailed solvent systems and concentrations used to enable cross-study comparisons .
Mechanistic and Application-Oriented Questions
Q. What are the potential applications of this compound in drug discovery pipelines?
- Therapeutic targets :
- Kinase inhibitors : The piperidine-carboxamide scaffold is prevalent in inhibitors targeting PI3K/AKT or JAK/STAT pathways .
- CNS agents : The compound’s lipophilicity (predicted LogP ~2.5) suggests blood-brain barrier permeability, making it a candidate for neurological targets .
- Validation steps : Pair structural analogs with in vitro cytotoxicity assays (e.g., MTT) and in vivo pharmacokinetic studies to assess efficacy and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
